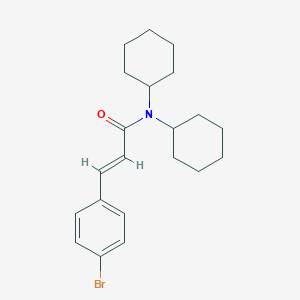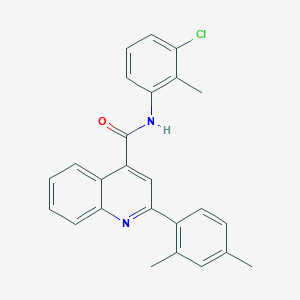
1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine is a synthetic organic compound characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a dichlorophenyl group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Attachment of the Dichlorophenyl Group: The final step involves the reaction of the benzylated piperazine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound in biochemical studies to understand the interaction of piperazine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone
- (4-Benzyl-piperazin-1-yl)-(3,5-dichloro-phenyl)-methanone
- (4-Benzyl-piperazin-1-yl)-(2,6-dichloro-phenyl)-methanone
Uniqueness
1-Benzyl-4-(2,5-dichlorobenzoyl)piperazine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring also imparts distinct pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H18Cl2N2O |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-6-7-17(20)16(12-15)18(23)22-10-8-21(9-11-22)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Clé InChI |
UGKMYUJQGDQJGQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Solubilité |
52.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B334841.png)


![isopropyl 2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334848.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B334849.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B334850.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B334855.png)





